molecular formula C17H19BrO4 B8537060 ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate

ethyl 4-(3-bromopropoxy)-3-cyclopropyl-1-benzofuran-2-carboxylate

Cat. No. B8537060
M. Wt: 367.2 g/mol
InChI Key: BZISZFKLGJELEQ-UHFFFAOYSA-N
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Patent
US06376491B1

Procedure details

To a mixture of 3-cyclopropyl-4-hydroxy-benzofuran-2-carboxylic acid ethyl ester (92 mg) and potassium carbonate (62 mg) in N,N-dimethylformamide (1.5 ml) was added 1,3-dibromopropane (190 μl) and the reaction mixture was stirred for 2 hours at room temperature. The reaction was quenched with saturated aqueous ammonium chloride solution (5 ml) and diluted with ethyl acetate (8 ml). The organic layer was washed with water (5 ml twice) and brine, dried over anhydrous sodium sulfate, then concentrated in vacuo to dryness. The residue was purified by silica gel column chromatography developed by hexane-ethyl acetate to give 4-(3-bromo-propoxy)-3-cyclopropyl-benzofuran-2-carboxylic acid ethyl ester (120 mg) as a white solid. EI-MS: m/z 368 (M+); 1H-NMR (CDCl3): δ 0.91-0.95 (4H, m), 1.37 (3H, t, J=7.26 Hz), 2.36 (2H, quintet, J=7.26 Hz), 2.47-2.51 (1H, m), 3.60 (2H, t, J=7.26 Hz), 4.16 (2H, t, J=7.26 Hz), 4.37 (2H, q, J=7.26 Hz), 6.58 (1H, d, J=8.25 Hz), 7.07 (1H, d, J=8.25 Hz), 7.24 (1H, dd, J=8.25 Hz, 8.25 Hz).
Quantity
92 mg
Type
reactant
Reaction Step One
Quantity
62 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:17]=[CH:16][CH:15]=[C:14]([OH:18])[C:9]=2[C:10]=1[CH:11]1[CH2:13][CH2:12]1)=[O:5])[CH3:2].C(=O)([O-])[O-].[K+].[K+].[Br:25][CH2:26][CH2:27][CH2:28]Br>CN(C)C=O>[CH2:1]([O:3][C:4]([C:6]1[O:7][C:8]2[CH:17]=[CH:16][CH:15]=[C:14]([O:18][CH2:28][CH2:27][CH2:26][Br:25])[C:9]=2[C:10]=1[CH:11]1[CH2:12][CH2:13]1)=[O:5])[CH3:2] |f:1.2.3|

Inputs

Step One
Name
Quantity
92 mg
Type
reactant
Smiles
C(C)OC(=O)C=1OC2=C(C1C1CC1)C(=CC=C2)O
Name
Quantity
62 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
190 μL
Type
reactant
Smiles
BrCCCBr

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 2 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with saturated aqueous ammonium chloride solution (5 ml)
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (8 ml)
WASH
Type
WASH
Details
The organic layer was washed with water (5 ml twice) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to dryness
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC(=O)C=1OC2=C(C1C1CC1)C(=CC=C2)OCCCBr
Measurements
Type Value Analysis
AMOUNT: MASS 120 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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